molecular formula C9H12ClNO2 B045393 Methyl 2-amino-2-phenylacetate hydrochloride CAS No. 15028-40-7

Methyl 2-amino-2-phenylacetate hydrochloride

Cat. No. B045393
CAS RN: 15028-40-7
M. Wt: 201.65 g/mol
InChI Key: DTHMTBUWTGVEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-phenylacetate hydrochloride is a substituted Glycine derivative . It is used as an intermediate for the synthesis of various pharmaceutical compounds . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of (S)-Methyl 2- ( (tert-butoxycarbonyl)amino)-2-phenylacetate involves the use of (S)-methyl 2-amino-2-phenylacetate hydrochloride. The process involves the slow addition of TEA and Boc20 at 0 °C to a solution of (S)-methyl 2-amino-2-phenylacetate hydrochloride in MeOH .


Molecular Structure Analysis

The molecular formula of Methyl 2-amino-2-phenylacetate hydrochloride is C9H12ClNO2 . The InChI code is 1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H . The molecular weight is 201.65 g/mol .


Physical And Chemical Properties Analysis

Methyl 2-amino-2-phenylacetate hydrochloride has a molecular weight of 201.65 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 201.0556563 g/mol .

Scientific Research Applications

Enzymatic Synthesis of Antibiotics

This compound plays a crucial role in the enzymatic synthesis of D-(-)-α-Aminobenzyl penicillin . The process involves penicillin acylase, an enzyme that facilitates the production of this important antibiotic, showcasing the compound’s significance in medicinal chemistry.

Chemical Research and Development

In chemical R&D, Methyl 2-amino-2-phenylacetate hydrochloride is provided to researchers as part of a collection of unique chemicals for early discovery . It’s used to explore new reactions and syntheses, contributing to the advancement of chemical knowledge.

Safety and Hazards

Methyl 2-amino-2-phenylacetate hydrochloride is classified as an Eye Irritant 2 . Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .

properties

IUPAC Name

methyl 2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMTBUWTGVEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-phenylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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